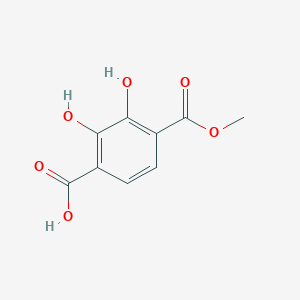

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid

Description

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative with hydroxyl groups at positions 2 and 3 and a methoxycarbonyl (-COOCH₃) group at position 4. The methoxycarbonyl group introduces an ester functionality, enhancing lipophilicity and reactivity compared to simpler hydroxybenzoic acids. For instance, halogenated derivatives like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid are utilized as intermediates in synthesizing SGLT2 inhibitors for diabetes therapy . The compound’s ester group may facilitate hydrolysis under alkaline conditions, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula |

C9H8O6 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

2,3-dihydroxy-4-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C9H8O6/c1-15-9(14)5-3-2-4(8(12)13)6(10)7(5)11/h2-3,10-11H,1H3,(H,12,13) |

InChI Key |

MIKKYBSJWVRHHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxymethyl derivatives.

Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carboxylate ions. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 2,3-dihydroxy-4-(methoxycarbonyl)benzoic acid with structurally related benzoic acid derivatives:

Key Observations:

Substituent Effects on Acidity and Solubility :

- Hydroxyl groups increase acidity and hydrogen bonding capability. For example, 2,3-dihydroxy-4-methoxybenzoic acid (pKa ~2.5–3.0) is more acidic than 4-hydroxybenzoic acid (pKa ~4.5) due to electron-withdrawing hydroxyl groups .

- The methoxycarbonyl group in 4-(methoxycarbonyl)benzoic acid reduces water solubility compared to hydroxylated analogs but enhances reactivity in esterification and hydrolysis reactions .

Role of Halogens and Ester Groups :

- Halogen substituents (e.g., bromo and chloro in ’s compound) improve thermal stability and resistance to enzymatic degradation, critical for drug intermediates .

- The ester group in 2,3-dihydroxy-4-(methoxycarbonyl)benzoic acid may serve as a prodrug moiety, enabling controlled release of active metabolites .

Biological and Industrial Applications :

- Hydroxybenzoic acids like 4-hydroxybenzoic acid are widely used as preservatives due to antimicrobial activity .

- Complex derivatives, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, are optimized for scalability in industrial synthesis (e.g., 70 kg/batch yields) .

Notes

Data Limitations : Direct experimental data for 2,3-dihydroxy-4-(methoxycarbonyl)benzoic acid are scarce; properties are extrapolated from analogs.

Structural Variability : Substituent positioning (e.g., 2,3-dihydroxy vs. 3,5-dihydroxy) significantly alters chemical behavior, as seen in the antioxidant activity of 3,5-dihydroxy-4-methoxybenzoic acid .

Synthesis Challenges : Halogenated and ester-functionalized derivatives require multi-step syntheses, often involving nitration, bromination, and diazotization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.